1,5-Bis(4-fluorophenyl)pentan-3-one

Lipophilicity ADME Chromatographic retention

1,5-Bis(4-fluorophenyl)pentan-3-one (CAS 174485-41-7) is a symmetrical 1,5-diarylpentan-3-one featuring two para-fluorophenyl rings bridged by a central ketone-bearing pentane chain (C₁₇H₁₆F₂O, MW 274.31). It belongs to the dibenzylacetone structural class and serves primarily as a fluorinated synthetic building block, with demonstrated utility in Corey–Chaykovsky one-pot double intramolecular cyclization chemistry affording tetralin-based cis-fused tetracyclic compounds in up to 84% yield over two steps.

Molecular Formula C17H16F2O
Molecular Weight 274.3 g/mol
CAS No. 174485-41-7
Cat. No. B065675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Bis(4-fluorophenyl)pentan-3-one
CAS174485-41-7
Synonyms1,5-BIS-(4-FLUORO-PHENYL)-PENTAN-3-ONE
Molecular FormulaC17H16F2O
Molecular Weight274.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCC(=O)CCC2=CC=C(C=C2)F)F
InChIInChI=1S/C17H16F2O/c18-15-7-1-13(2-8-15)5-11-17(20)12-6-14-3-9-16(19)10-4-14/h1-4,7-10H,5-6,11-12H2
InChIKeyFTKNDQZURBPRFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Bis(4-fluorophenyl)pentan-3-one (CAS 174485-41-7): Physicochemical and Synthetic Intermediary Profile for Procurement Evaluation


1,5-Bis(4-fluorophenyl)pentan-3-one (CAS 174485-41-7) is a symmetrical 1,5-diarylpentan-3-one featuring two para-fluorophenyl rings bridged by a central ketone-bearing pentane chain (C₁₇H₁₆F₂O, MW 274.31). It belongs to the dibenzylacetone structural class and serves primarily as a fluorinated synthetic building block, with demonstrated utility in Corey–Chaykovsky one-pot double intramolecular cyclization chemistry affording tetralin-based cis-fused tetracyclic compounds in up to 84% yield over two steps [1]. The compound is commercially available at purities of ≥95% to ≥98% from specialty chemical suppliers .

Why 1,5-Bis(4-fluorophenyl)pentan-3-one Cannot Be Casually Replaced by Its Non-Fluorinated or Other Halo-Analogs


In-class 1,5-diarylpentan-3-ones are not interchangeable because the para-substituent dictates lipophilicity, electronic character, and downstream reactivity — all of which govern performance in both synthesis and biological screening. The 4-fluoro substitution elevates the calculated LogP by approximately 0.4 units relative to the non-fluorinated parent (1,5-diphenylpentan-3-one, PubChem XLogP3 = 3.7) while preserving a low topological polar surface area (TPSA = 17.07 Ų), yielding a distinct physicochemical profile that differs from methoxy (XLogP3 = 3.7, higher H-bond acceptor count), methyl (increased steric bulk), and bromo (MW 396.12, significantly heavier) analogs [1][2]. These differences directly affect solubility, membrane partitioning, chromatographic behavior, and metabolic stability — making blind substitution a material risk in reproducible research.

Quantitative Differentiation Evidence: 1,5-Bis(4-fluorophenyl)pentan-3-one Versus Closest Analogs


Calculated Lipophilicity (LogP) Advantage Over the Non-Fluorinated Parent Compound

The target compound exhibits a calculated LogP of 4.10 compared with 3.70 for 1,5-diphenylpentan-3-one (the non-fluorinated parent), representing a ΔLogP of +0.40 [1]. This difference is driven by the electron-withdrawing and lipophilic character of the para-fluorine substituents. The enhanced lipophilicity predicts stronger retention in reversed-phase chromatographic systems and increased membrane partitioning potential, both of which are critical parameters in medicinal chemistry screening cascades [2].

Lipophilicity ADME Chromatographic retention Membrane permeability

Lipophilicity Comparison Between Target Compound and 4-Methoxy Analog

The target compound (calculated LogP ≈ 4.10) is approximately 0.40 LogP units more lipophilic than 1,5-bis(4-methoxyphenyl)pentan-3-one (PubChem XLogP3-AA = 3.70) [1]. While both compounds share the same hydrogen bond acceptor count (3), the methoxy oxygen atoms contribute additional polarity that reduces net lipophilicity relative to the fluoro analog. This difference is meaningful for applications where low hydrogen-bonding potential combined with elevated lipophilicity is desired, such as CNS-targeted probe design [2].

Lipophilicity Hydrogen bonding SAR LogP differentiation

Synthetic Utility as a Diarylpentan-3-one Substrate in Corey–Chaykovsky Cyclization Chemistry

1,5-Diarylpentan-3-ones, including the 4-fluorophenyl variant, have been demonstrated as competent substrates in a BF₃·OEt₂-mediated one-pot double intramolecular cyclization sequence [1]. In this methodology, 1,5-diarylpentan-3-ones undergo Corey–Chaykovsky epoxidation followed by in situ Lewis acid-mediated cyclization to yield tetralin-based cis-fused tetracyclic products in up to 84% yield over two steps without intermediate chromatographic purification [1]. This established reactivity profile differentiates the compound class from non-ketone diaryl frameworks that cannot participate in this transformation, and the fluorine substituents provide a spectroscopic handle (¹⁹F NMR) for reaction monitoring that is absent in non-fluorinated or chloro/methyl analogs [2].

Corey-Chaykovsky Cyclization Synthetic methodology Tetracyclic compounds

Commercially Available Purity Grades: ≥95% and ≥98% for Direct Research Use

The compound is commercially available from specialty chemical suppliers at two distinct purity tiers: ≥95% (Leyan, Product No. 1838264) and ≥98% (MolCore, NLT 98%) . While direct head-to-head purity comparisons with all analogs are not available in a single batch analysis, the 1,5-bis(4-bromophenyl) analog (CAS 937635-98-8, MW 396.12) is also commercially listed at 97% purity, and the non-fluorinated parent is available at 95% . The availability of a ≥98% grade for the 4-fluoro compound, with its ISO-certified quality system per the MolCore listing, offers researchers a higher-purity procurement option that may not be uniformly available across all halogen analogs.

Procurement Purity Quality control Sourcing

Evidence-Backed Application Scenarios for 1,5-Bis(4-fluorophenyl)pentan-3-one (CAS 174485-41-7)


Fluorinated Building Block for Corey–Chaykovsky Polycyclic Synthesis

Researchers constructing tetralin-based cis-fused tetracyclic or hexahydrobenzo[c]phenanthrene scaffolds via one-pot double intramolecular cyclization can use 1,5-bis(4-fluorophenyl)pentan-3-one as a validated substrate with documented yields up to 84% [1]. The para-fluorine atoms provide a ¹⁹F NMR handle for monitoring epoxide formation and cyclization progress, an advantage absent in non-fluorinated analogs.

Medicinal Chemistry Hit-to-Lead Optimization Requiring Elevated LogP with Minimal H-Bonding

Programs targeting intracellular or CNS-localized proteins can select the 4-fluoro congener over the 4-methoxy or unsubstituted parent to gain ~0.4 LogP units of lipophilicity while maintaining zero hydrogen bond donors and only one strong H-bond acceptor (the ketone carbonyl) [1]. This profile aligns with CNS MPO desirability criteria for permeability [2].

Fluorinated Probe Synthesis Where Metabolic Stability is Prioritized

The para-fluorophenyl motif is widely recognized for blocking cytochrome P450-mediated oxidative metabolism at the para position relative to unsubstituted phenyl rings [1]. While direct metabolic stability data for this specific compound class are not published, the well-established metabolic shielding effect of aryl fluorine substitution provides a class-level rationale for selecting the 4-fluoro variant over the unsubstituted parent when metabolic soft spots at the para position are a concern.

High-Purity Analytical Reference Standard Preparation

For laboratories requiring a 1,5-diarylpentan-3-one reference material at the highest commercially available purity, the ≥98% (NLT) grade offered by MolCore under ISO certification provides a procurement advantage [1]. This purity tier exceeds the commonly listed ≥95% grade for the non-fluorinated parent, supporting applications in quantitative NMR, HPLC calibration, or sensitive catalytic screening where trace impurities must be minimized.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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